molecular formula C25H29BO6 B12935671 Ethyl 2-(2-((7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-5-yl)methoxy)phenyl)acetate

Ethyl 2-(2-((7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-5-yl)methoxy)phenyl)acetate

Cat. No.: B12935671
M. Wt: 436.3 g/mol
InChI Key: ANBCFEWEAFXIFW-UHFFFAOYSA-N
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Description

This compound features a benzofuran core substituted at the 7-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate ester) group and at the 5-position with a methoxy-linked phenylacetate moiety. The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a key process in synthesizing biaryl structures for pharmaceuticals and materials science . The ethyl acetate group enhances solubility in organic solvents, while the methoxy-phenyl linkage introduces steric and electronic effects that influence reactivity and binding interactions.

Properties

Molecular Formula

C25H29BO6

Molecular Weight

436.3 g/mol

IUPAC Name

ethyl 2-[2-[[7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-5-yl]methoxy]phenyl]acetate

InChI

InChI=1S/C25H29BO6/c1-6-28-22(27)15-18-9-7-8-10-21(18)30-16-17-13-19-11-12-29-23(19)20(14-17)26-31-24(2,3)25(4,5)32-26/h7-14H,6,15-16H2,1-5H3

InChI Key

ANBCFEWEAFXIFW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2OC=C3)COC4=CC=CC=C4CC(=O)OCC

Origin of Product

United States

Preparation Methods

Synthesis of the Benzofuran Core with Boronate Ester

The benzofuran scaffold bearing the boronate ester is typically prepared via palladium-catalyzed borylation reactions of halogenated benzofuran derivatives. The general approach involves:

  • Starting Material: 7-bromobenzofuran or 7-halobenzofuran derivatives
  • Borylation Reagents: Bis(pinacolato)diboron (B2pin2)
  • Catalysts: PdCl2(dppf)·CH2Cl2 or similar palladium complexes
  • Base: Potassium acetate (KOAc)
  • Solvent: 1,4-dioxane or similar aprotic solvents
  • Conditions: Heating at 90–95 °C under inert atmosphere (nitrogen or argon) for 12–18 hours

This method yields the 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran intermediate with high conversion and purity, as confirmed by LCMS and NMR data.

Formation of the Ether Linkage to Phenylacetate

The ether bond connecting the benzofuran moiety to the phenylacetate is formed via nucleophilic substitution or Williamson ether synthesis:

  • Phenol Derivative: 2-hydroxyphenylacetic acid ethyl ester or its halogenated precursor
  • Electrophile: Benzofuran-5-methyl halide or benzofuran-5-methanol derivative
  • Base: Potassium carbonate (K2CO3) or similar bases to deprotonate the phenol
  • Solvent: Acetonitrile (MeCN) or dimethylformamide (DMF)
  • Conditions: Heating at 80–85 °C for several hours (3–18 h)

This step results in the formation of the ethyl 2-(2-(benzofuran-5-ylmethoxy)phenyl)acetate intermediate.

Final Assembly and Purification

  • The boronate ester intermediate and the ether-linked phenylacetate are combined or sequentially synthesized depending on the synthetic route.
  • Purification is typically achieved by silica gel chromatography using ethyl acetate/petroleum ether mixtures (ratios ranging from 1:5 to 1:20) to isolate the target compound as a yellow oil or solid.
  • Yields for these steps range from 50% to 75%, depending on reaction conditions and purification efficiency.

Summary Table of Preparation Steps

Step Reaction Type Starting Materials Reagents & Conditions Product/Intermediate Yield (%) Notes
1 Pd-catalyzed borylation 7-bromobenzofuran B2pin2, PdCl2(dppf), KOAc, 1,4-dioxane, 90–95 °C, N2 7-(Pinacol boronate)benzofuran 70–75 High purity, confirmed by LCMS/NMR
2 Williamson ether synthesis 2-hydroxyphenylacetate ethyl ester + benzofuran-5-methyl halide K2CO3, MeCN or DMF, 80–85 °C, 3–18 h Ethyl 2-(2-(benzofuran-5-ylmethoxy)phenyl)acetate 50–70 Requires careful control of temperature
3 Purification Crude reaction mixture Silica gel chromatography, ethyl acetate/petroleum ether Pure Ethyl 2-(2-((7-(pinacol boronate)benzofuran-5-yl)methoxy)phenyl)acetate 50–75 Yellow oil or solid, Rf ~0.5

Research Findings and Notes

  • The palladium-catalyzed borylation is a robust and widely used method for installing boronate esters on aromatic heterocycles, including benzofurans.
  • The ether formation via nucleophilic substitution is sensitive to reaction temperature and base choice; potassium carbonate in acetonitrile is preferred for good yields and minimal side reactions.
  • Purification by silica gel chromatography is effective, with eluent polarity adjusted to optimize separation from side products and unreacted starting materials.
  • Analytical data such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy confirm the structure and purity of intermediates and final products.
  • The compound’s stability is enhanced by the pinacol boronate ester, which is commonly used in Suzuki-Miyaura cross-coupling reactions, indicating potential for further functionalization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-5-yl)methoxy)phenyl)acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the boronic ester to a borane.

    Substitution: The boronic ester group can undergo Suzuki-Miyaura cross-coupling reactions with halides to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while Suzuki-Miyaura coupling can produce biaryl compounds.

Scientific Research Applications

Ethyl 2-(2-((7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-5-yl)methoxy)phenyl)acetate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a fluorescent probe due to the benzofuran moiety.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-((7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-5-yl)methoxy)phenyl)acetate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The boronic ester group can interact with enzymes and proteins, potentially inhibiting their activity.

    Pathways Involved: The compound may affect cellular pathways related to oxidative stress, signal transduction, and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes critical differences between the target compound and its analogs:

Compound Name Structural Features Key Functional Groups Reactivity/Applications References
Ethyl 2-(2-((7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-5-yl)methoxy)phenyl)acetate Benzofuran core; boronate at C7; methoxy-phenylacetate at C5 Boronate ester, ethyl acetate, methoxy-phenyl Suzuki coupling for biaryl synthesis; potential intermediate in drug discovery
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-2-carboxylate Boronate at C5; carboxylate at C2 (no methoxy-phenyl) Boronate ester, ethyl carboxylate Limited steric hindrance for cross-coupling; lower molecular weight
Methyl 2-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate Phenyl core; boronate and methoxy groups at C5; methyl acetate Boronate ester, methyl acetate, methoxy Similar cross-coupling utility but lacks benzofuran’s aromatic conjugation
Ethyl 2-(5-fluoro-3-methylsulfinyl-1-benzofuran-2-yl)acetate Benzofuran with fluoro (C5) and methylsulfinyl (C3) substituents Fluorine, sulfinyl, ethyl acetate Enhanced metabolic stability; potential chiral center for medicinal chemistry
Ethyl 2,3-dihydrobenzofuran-5-ylacetate Saturated benzofuran (dihydro structure) Ethyl acetate, reduced aromaticity Altered pharmacokinetics due to non-planar structure; possible use in CNS-targeting agents

Physicochemical Properties

  • Solubility : Ethyl acetate esters (e.g., target compound, ) enhance lipophilicity, whereas methyl esters () slightly increase hydrophilicity.
  • Stability : Boronate esters are moisture-sensitive, requiring anhydrous handling , while sulfinyl groups () may decompose under strong oxidizing conditions.

Biological Activity

Ethyl 2-(2-((7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-5-yl)methoxy)phenyl)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings related to this compound.

Chemical Structure and Synthesis

The compound features a benzofuran moiety substituted with a dioxaborolane group and an ethyl acetate unit. The synthesis typically involves the reaction of benzofuran derivatives with boron-containing reagents under controlled conditions to yield the desired product. The presence of the dioxaborolane group is significant as it may confer unique reactivity and biological properties.

Anticancer Properties

Research has indicated that benzofuran derivatives exhibit significant anticancer activity. For instance, studies have shown that certain benzofuran compounds can inhibit the proliferation of various cancer cell lines more effectively than established chemotherapeutics like Combretastatin-A4 (CA-4). A specific study highlighted that a related benzofuran derivative demonstrated up to a 10-fold increase in potency against human cancer cell lines compared to CA-4 .

Table 1: Antiproliferative Activity of Benzofuran Derivatives

CompoundCell Line TestedIC50 (μM)Reference
Benzofuran Derivative AHCT116 (colon cancer)8.86
Benzofuran Derivative BMCF-7 (breast cancer)12.4
Ethyl 2-(2-(...))Various cancer linesTBDThis study

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with cellular signaling pathways involved in apoptosis and cell cycle regulation. In particular, its ability to modulate NF-kB activation has been noted in related compounds .

Case Studies and Research Findings

Recent studies have focused on the biological activity of benzofurans in various contexts:

  • Anticancer Activity : A study published in MDPI reported that certain benzofuran derivatives exhibited remarkable selectivity against human aortic arterial endothelial cells while demonstrating potent anticancer activity across multiple cell lines .
  • Antimicrobial Properties : Some derivatives have also been tested for antimicrobial activity. For example, new benzofuran compounds isolated from natural sources showed promising results against various pathogens .
  • Inhibition of Enzymatic Activity : Research has demonstrated that certain benzofurans can inhibit phosphatase activity in vitro, which is crucial for regulating numerous cellular functions .

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